molecular formula C19H31NO5 B4041605 N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4041605
M. Wt: 353.5 g/mol
InChI Key: DUPKUVAPRUDHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a butan-2-amine moiety. The oxalic acid component forms a salt with the amine, enhancing its solubility and stability.

Scientific Research Applications

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in studies involving cellular interactions and biochemical pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-butan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxypropyl intermediate.

    Amine Introduction: The phenoxypropyl intermediate is then reacted with butan-2-amine under controlled conditions to form the desired amine compound.

    Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to carry out the initial formation of the phenoxy intermediate.

    Continuous Flow Systems:

    Crystallization Units: Using crystallization units to isolate and purify the final oxalate salt.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

    Substitution Reagents: Including halogens or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, potentially altering cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-sec-butylphenoxy)propyl]-2-butanamine oxalate: A structurally similar compound with slight variations in the alkyl groups.

    N-[3-(4-tert-butylphenoxy)propyl]-2-butanamine oxalate: Another similar compound with different alkyl substitutions.

Uniqueness

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-5-14(3)16-8-10-17(11-9-16)19-13-7-12-18-15(4)6-2;3-1(4)2(5)6/h8-11,14-15,18H,5-7,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPKUVAPRUDHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCNC(C)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.